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Compound of Interest

Compound Name: Japonilure

Cat. No.: B1672795 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Japonilure, chemically known as (R,Z)-5-(1-Decenyl)dihydro-2(3H)-furanone, is the sex

pheromone of the Japanese beetle (Popillia japonica), a significant agricultural pest. Its

analysis is crucial for pest management strategies, ecological studies, and the development of

synthetic pheromone lures. Gas chromatography-mass spectrometry (GC-MS) is the definitive

method for the identification and quantification of Japonilure due to its high sensitivity and

specificity. This document provides detailed application notes and protocols for the GC-MS

analysis of Japonilure.

Chemical Properties of Japonilure
A clear understanding of the chemical properties of Japonilure is fundamental for developing

an effective GC-MS analysis method.
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Property Value

Chemical Name (5R)-5-[(Z)-dec-1-enyl]oxolan-2-one

Molecular Formula C₁₄H₂₄O₂

Molecular Weight 224.34 g/mol

Structure
A γ-lactone with a ten-carbon unsaturated side

chain.

Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix.

a) Extraction from Lures or Dispensers:

Cut a small, representative portion of the lure or dispenser material.

Place the portion into a 2 mL glass vial.

Add 1 mL of high-purity hexane or dichloromethane.

Vortex the vial for 1 minute to extract the Japonilure.

Allow the solution to sit for at least 30 minutes.

Transfer the supernatant to a new vial for GC-MS analysis.

b) Headspace Analysis of Emitting Sources: For the analysis of volatile emissions from lures or

biological samples, solid-phase microextraction (SPME) is recommended.

Place the sample in a sealed headspace vial.

Expose a polydimethylsiloxane (PDMS) SPME fiber to the headspace above the sample for

a defined period (e.g., 30-60 minutes) at a controlled temperature.

Retract the fiber and introduce it into the GC inlet for thermal desorption.
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GC-MS Instrumentation and Conditions
The following are recommended starting parameters for the GC-MS analysis of Japonilure.

Optimization may be required based on the specific instrument and analytical goals.

Parameter Recommended Condition

Gas Chromatograph Agilent 7890B GC or equivalent

Mass Spectrometer Agilent 5977A MSD or equivalent

GC Column

HP-5ms (30 m x 0.25 mm, 0.25 µm film

thickness) or equivalent non-polar capillary

column

Carrier Gas Helium at a constant flow rate of 1.0 mL/min

Inlet Temperature 250 °C

Injection Volume 1 µL

Injection Mode Splitless (with a 1-minute purge delay)

Oven Temperature Program
Initial temperature of 60 °C (hold for 2 minutes),

ramp at 10 °C/min to 280 °C (hold for 5 minutes)

MS Transfer Line Temp. 280 °C

Ion Source Temperature 230 °C

Quadrupole Temperature 150 °C

Ionization Mode Electron Ionization (EI) at 70 eV

Mass Scan Range m/z 40-400

Data Presentation
Quantitative Data
The following table summarizes the key quantitative data for the GC-MS analysis of

Japonilure.
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Parameter Value Reference

Molecular Ion (M+) m/z 224 Calculated

Base Peak m/z 111 [1]

Mass Spectral Fragmentation of Japonilure
The mass spectrum of Japonilure is characterized by specific fragmentation patterns. The

base peak at m/z 111 is a key diagnostic ion for γ-lactones with a double bond adjacent to the

ring.[1]

m/z Relative Abundance (%) Proposed Fragment

224 Low [M]⁺

111 100 [C₇H₁₁O]⁺

97 Moderate [C₆H₉O]⁺

83 Moderate [C₅H₇O]⁺

69 Moderate [C₄H₅O]⁺

55 High [C₄H₇]⁺

41 High [C₃H₅]⁺

Note: The relative abundances are representative and may vary slightly between instruments.

Kovats Retention Index
The Kovats retention index (RI) is a standardized measure of a compound's retention time,

which aids in its identification. The experimental determination of the Kovats RI for Japonilure
on a non-polar column (e.g., DB-5 or HP-5ms) is recommended for positive identification.

Protocol for Kovats Retention Index Determination:

Prepare a homologous series of n-alkanes (e.g., C8-C20).
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Analyze the n-alkane mixture using the same GC conditions as for the Japonilure sample.

Analyze the Japonilure sample under the same conditions.

Calculate the Kovats RI using the following formula:

RI = 100n + 100 * [(log t'R(x) - log t'R(n)) / (log t'R(N) - log t'R(n))]

Where:

n = carbon number of the n-alkane eluting before the analyte

N = carbon number of the n-alkane eluting after the analyte

t'R = adjusted retention time (retention time of the compound minus the retention time of

an unretained compound like methane)

Mandatory Visualizations

Sample Preparation GC-MS Analysis Data Processing

Sample (Lure/Biological Material) Solvent Extraction or SPME Concentration (optional) GC Injection Chromatographic Separation Electron Ionization Mass Detection Total Ion Chromatogram Mass Spectrum Compound Identification Quantification

Click to download full resolution via product page

Caption: Experimental workflow for the GC-MS analysis of Japonilure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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